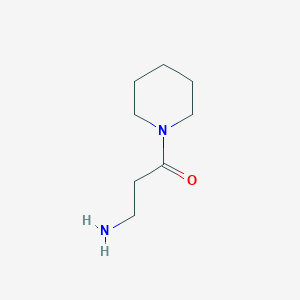

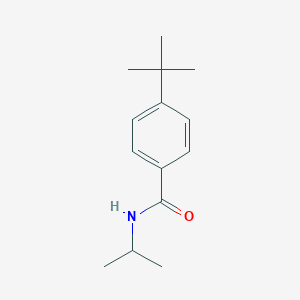

3-Amino-1-(piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

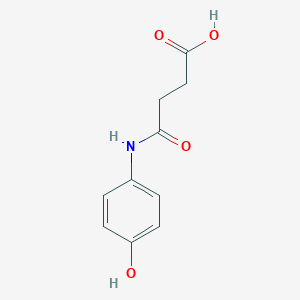

“3-Amino-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is used in various scientific research and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

Piperidones, which include “3-Amino-1-(piperidin-1-yl)propan-1-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In the synthesis of position isomeric piperidones and their derivatives, considerable efforts have been devoted .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(piperidin-1-yl)propan-1-one” include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 130 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Application : Piperidines, including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application : The synthesis of piperidine-containing compounds has long been widespread . Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Antiviral Research

- Application : Isatin derivatives, which could potentially include 3-Amino-1-(piperidin-1-yl)propan-1-one, have been synthesized as broad-spectrum antiviral agents .

- Methods of Application : The specific methods of synthesis for these isatin derivatives were not detailed in the source .

- Results : The activities of these new isatin derivatives were assessed using in vitro and in silico approaches .

-

Antifungal Research

- Application : Certain compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, have been tested for antifungal activity .

- Methods of Application : The specific methods of application for these compounds were not detailed in the source .

- Results : The results reveal that these compounds have no antifungal activity against certain clinical isolates, but some compounds display fungicidal activity against other strains .

-

Chemical Synthesis

- Application : 3-Amino-1-(piperidin-1-yl)propan-1-one is a chemical compound that can be used in various chemical syntheses .

- Methods of Application : The specific methods of synthesis for this compound were not detailed in the source .

- Results : The results of these syntheses can vary widely depending on the specific reactions and conditions used .

-

Medicinal Chemistry

- Application : Piperidine-containing compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs .

- Methods of Application : Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Chemical Synthesis

- Application : 3-Amino-1-(piperidin-1-yl)propan-1-one is a chemical compound that can be used in various chemical syntheses .

- Methods of Application : The specific methods of synthesis for this compound were not detailed in the source .

- Results : The results of these syntheses can vary widely depending on the specific reactions and conditions used .

-

Medicinal Chemistry

- Application : Piperidine-containing compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs .

- Methods of Application : Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXYKNQQCRFSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424564 |

Source

|

| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(piperidin-1-yl)propan-1-one | |

CAS RN |

161862-09-5 |

Source

|

| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)